

Enobosarm Dosage Optimization for Anabolic Effects: A Technical Support Resource

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Compound of Interest

Compound Name: AR ligand-33

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This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Enobosarm (also known as Ostarine, GTx-024, or MK-2866) dosage to achieve maximum anabolic effects in experimental settings. The following troubleshooting guides, FAQs, and protocols are based on available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for Enobosarm's anabolic effect?

A1: Enobosarm is a nonsteroidal selective androgen receptor modulator (SARM).[1][2][3] It binds to the androgen receptor (AR) with high affinity, inducing conformational changes that selectively alter the receptor's interaction with co-regulator proteins in different tissues.[4] This tissue-selective activation of the AR is what drives its anabolic effects in muscle and bone while having minimal impact on other tissues like the prostate and seminal vesicles.[1][3][5] The anabolic action is thought to be mediated through both direct activation of muscle AR and indirect actions through non-muscle AR pathways.[5]

Q2: What dosages have been clinically evaluated for anabolic effects on muscle mass?

A2: Clinical trials have evaluated several oral, once-daily dosages of Enobosarm. The most commonly studied doses for muscle wasting have been 1 mg and 3 mg.[4][6] Higher doses of 3 mg and 6 mg have been evaluated for preserving muscle mass during weight loss, and doses as high as 9 mg and 18 mg are being studied in the context of breast cancer treatment.[2][7][8]

Q3: What are the expected quantitative outcomes on lean body mass at these dosages?

A3: Clinical studies have consistently demonstrated a dose-dependent increase in lean body mass (LBM).[8][9][10]

- In patients with cancer-induced muscle wasting, a phase 2 trial showed that at day 113, a 1 mg dose resulted in a median increase of 1.5 kg in total LBM, while a 3 mg dose led to a 1.0 kg increase.[4][6]
- In a meta-analysis of three randomized clinical trials, a 3 mg daily dose of Enobosarm resulted in an absolute increase in lean mass of 1.5 kg compared to placebo by day 84.[11]
- In healthy elderly men and postmenopausal women, Enobosarm treatment led to dose-dependent improvements in total LBM.[3][12]

Q4: How does Enobosarm affect fat mass in conjunction with its anabolic effects?

A4: Enobosarm has been shown to decrease fat mass while simultaneously increasing lean muscle mass.[9][13][14] A meta-analysis of three clinical trials showed that a 3 mg dose resulted in an absolute decrease in fat mass of 0.758 kg compared to placebo.[11] In a study with patients receiving GLP-1 receptor agonists for weight loss, the addition of Enobosarm led to 27% greater fat mass loss than placebo.[15]

Q5: What is the general safety and tolerability profile of Enobosarm in clinical research?

A5: Across 27 clinical trials involving over 1500 individuals, Enobosarm has been generally well-tolerated.[7][10] A pooled safety analysis of four randomized clinical trials (at a 3mg dose) found that treatment-emergent adverse events were comparable to placebo.[14] The most common adverse events reported were nausea, anemia, and vomiting, which occurred at rates similar to the placebo groups.[14][16] Importantly, no significant increase in gastrointestinal side effects or evidence of drug-induced liver injury was observed compared to placebo in these controlled settings.[14]

Troubleshooting Guide

Issue 1: High variability in lean body mass (LBM) measurements is observed between subjects at the same dosage.

- Possible Cause: Inconsistent measurement protocols or subject-specific factors.
- Troubleshooting Steps:
 - Standardize Measurement Protocol: Ensure that Dual-energy X-ray absorptiometry (DXA) scans, the primary method for assessing LBM, are performed on the same machine, with consistent subject positioning and hydration status.[\[6\]](#)[\[17\]](#)
 - Control for Baseline Differences: Baseline LBM, age, and underlying conditions can influence response.[\[4\]](#)[\[13\]](#) Stratify subjects by these factors during randomization to ensure balanced groups.
 - Monitor Nutritional Intake: Caloric and protein intake can significantly impact muscle mass. Standardize dietary guidelines for all subjects during the experimental period.
 - Assess Physical Activity: Changes in physical activity levels can confound results. Monitor and record activity levels throughout the study.

Issue 2: The observed anabolic effect is less than reported in published clinical trials.

- Possible Cause: Differences in the experimental population, duration of the experiment, or compound sourcing.
- Troubleshooting Steps:
 - Population Characteristics: The anabolic response can vary based on the population. For instance, elderly subjects or patients with significant muscle wasting may show a more pronounced response compared to young, healthy subjects.[\[13\]](#)[\[18\]](#)
 - Experiment Duration: Anabolic effects are time-dependent. Most significant changes in LBM in clinical trials were observed after at least 84 days of continuous administration.[\[6\]](#)[\[11\]](#)[\[17\]](#) Ensure your experimental timeline is sufficient to detect meaningful changes.
 - Compound Purity and Bioavailability: Verify the purity and concentration of the Enobosarm being used. The formulation and route of administration should ensure adequate bioavailability. Enobosarm is administered orally once daily in clinical settings.[\[4\]](#)[\[17\]](#)

Issue 3: Unexpected adverse events, such as elevated liver enzymes, are noted.

- Possible Cause: While major clinical trials have not shown significant liver toxicity compared to placebo, rare cases of cholestatic liver injury have been documented in non-clinical settings.^[16] This could be due to high, unregulated doses or contaminants.
- Troubleshooting Steps:
 - Verify Compound Purity: Test the compound for contaminants, as impurities can cause off-target toxicity.
 - Review Dosage: Ensure the dosage being administered is within the range of clinically evaluated doses (typically 1-6 mg for anabolic effects). Unsupervised or high-dose use may increase risks.^[19]
 - Monitor Liver Function: Implement regular monitoring of liver function tests (ALT, AST, bilirubin) for all subjects throughout the experiment as a precautionary measure.

Quantitative Data Summary

The following tables summarize the effects of Enobosarm on body composition from various clinical trials.

Table 1: Change in Lean Body Mass (LBM) in Patients with Cancer

| Dosage | Duration | Median Change in LBM from Baseline | p-value vs. Baseline | Study Population |
|--|----------|------------------------------------|----------------------|----------------------|
| Placebo | 113 days | +0.02 kg | 0.88 | Patients with Cancer |
| 1 mg Enobosarm | 113 days | +1.5 kg | 0.0012 | Patients with Cancer |
| 3 mg Enobosarm | 113 days | +1.0 kg | 0.046 | Patients with Cancer |
| Data sourced from a double-blind, randomised controlled phase 2 trial. [4] [6] | | | | |

Table 2: Body Composition Changes in Combination with Semaglutide (16 Weeks)

| Treatment Group | Mean Change in Lean Mass | Mean Change in Fat Mass |
|---|--------------------------|-------------------------|
| Placebo + Semaglutide | -4.1% | -8.6% |
| Enobosarm + Semaglutide | -1.2% | -10.9% |
| Data from the Phase 2b QUALITY clinical trial in adults ≥60 years. [15] [20] [21] | | |

Table 3: Meta-Analysis of Body Composition Changes (Day 84)

| Parameter | Enobosarm (3 mg) vs. Placebo | p-value |
|--|------------------------------|---------|
| Absolute Change in Lean Mass | +1.5 kg | 0.00004 |
| Percent Change in Lean Mass | +4.04% | 0.00007 |
| Absolute Change in Fat Mass | -0.758 kg | 0.015 |
| Percent Change in Fat Mass | -4.04% | 0.006 |
| Data from a meta-analysis of three randomized clinical trials (n=367).[11] | | |

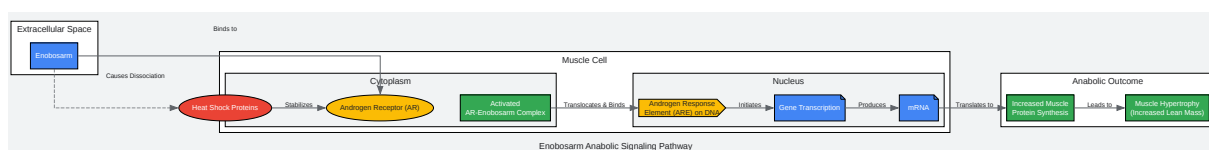
Experimental Protocols

Protocol: Assessing Anabolic Efficacy in a Rodent Model

- **Subject Selection:** Use age- and weight-matched male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). To model muscle wasting, consider orchidectomy (castration) or a disease model (e.g., cancer-induced cachexia).
- **Acclimatization:** Allow subjects to acclimate for at least one week before the start of the experiment.
- **Grouping and Randomization:** Randomly assign subjects to vehicle control and Enobosarm treatment groups (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg body weight).
- **Compound Administration:** Prepare Enobosarm in a suitable vehicle (e.g., corn oil with ethanol). Administer orally via gavage once daily for the duration of the study (e.g., 4-12 weeks).
- **Endpoint Measurement:**
 - **Body Composition:** Perform DXA scans at baseline and at the end of the study to measure lean mass, fat mass, and bone mineral density.

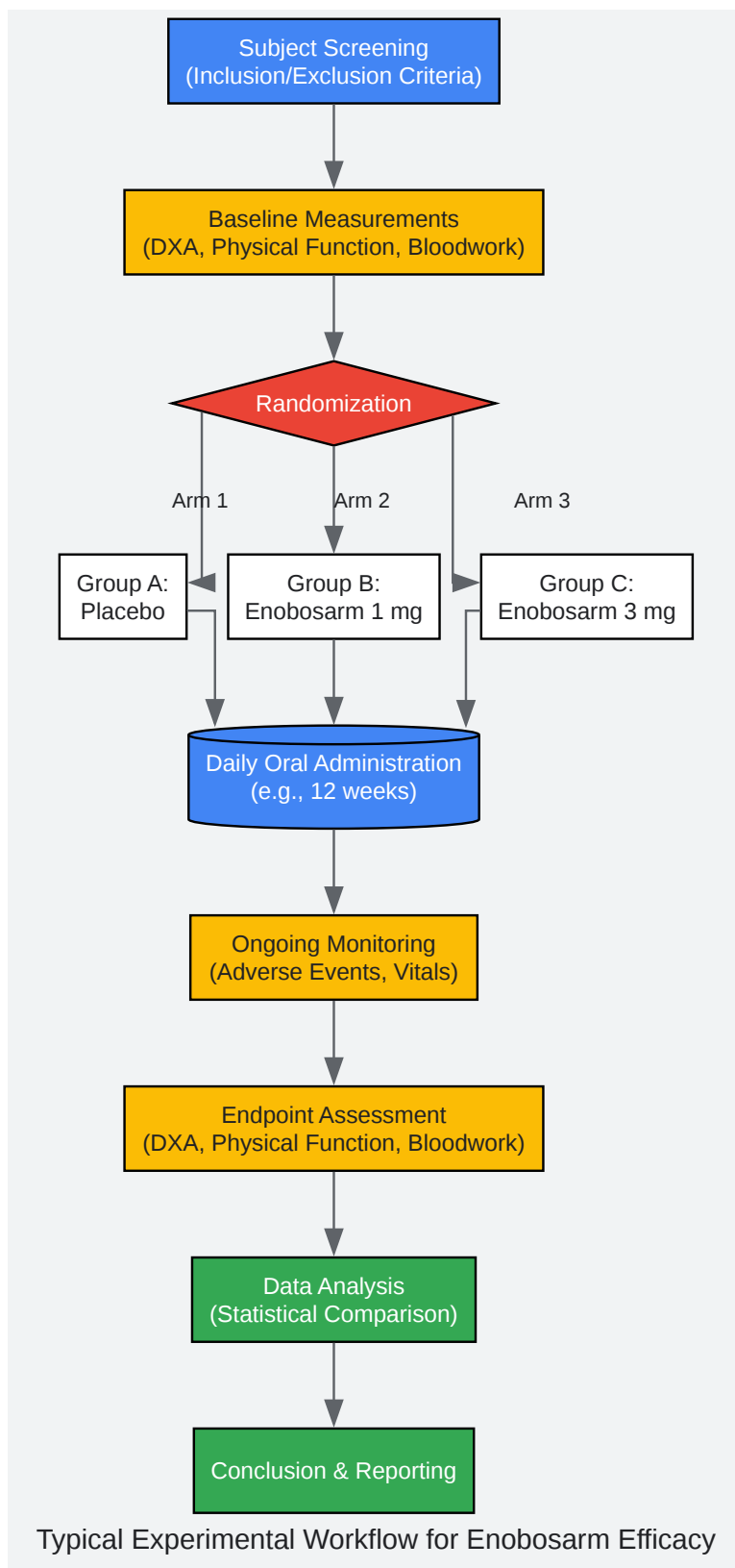
- Muscle Weight: At the end of the study, euthanize subjects and carefully dissect specific androgen-sensitive muscles (e.g., levator ani) and non-androgen-sensitive muscles (e.g., gastrocnemius, tibialis anterior). Record the wet weights.[5]
- Physical Function: Use a grip strength meter or treadmill exhaustion test to assess muscle function at regular intervals.
- Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare outcomes between treatment groups and the vehicle control.

Visualizations: Pathways and Workflows



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Caption: Mechanism of Enobosarm action in skeletal muscle cells.



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Caption: Workflow for a randomized controlled trial of Enobosarm.

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